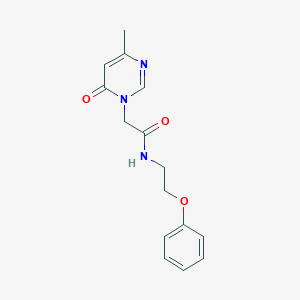

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide

Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a pyrimidinone-derived acetamide featuring a 4-methyl substituent on the pyrimidinone ring and a 2-phenoxyethyl group attached to the acetamide nitrogen.

Properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2-phenoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-12-9-15(20)18(11-17-12)10-14(19)16-7-8-21-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSJQGDTVHLICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis begins with the preparation of 4-methyl-6-oxopyrimidine through a reaction involving appropriate pyrimidine derivatives under controlled conditions.

Step 2: The resulting pyrimidine compound undergoes a substitution reaction with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. This forms the intermediate compound.

Step 3: This intermediate undergoes an acylation reaction with phenol in the presence of an acylating agent such as acetyl chloride to produce 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide.

Industrial Production Methods:

The industrial production of this compound follows a similar multi-step synthesis with optimizations for scaling up. These optimizations include continuous flow reactors to improve reaction efficiency and minimize by-products, alongside advanced purification techniques such as recrystallization or chromatographic methods.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Under appropriate oxidative conditions, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide can undergo oxidation to yield various oxygenated derivatives.

Reduction: Reduction reactions, typically involving hydrogenation catalysts, can convert this compound into more reduced analogs.

Substitution: The presence of reactive sites within the molecule allows for various nucleophilic and electrophilic substitution reactions, leading to derivatives with modified functional groups.

Common Reagents and Conditions:

Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and typical nucleophiles and electrophiles are utilized in the respective reactions.

Standard organic solvents, temperature control, and catalysis are employed to achieve efficient reactions.

Major Products:

Products from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxygen-containing derivatives, while reduction products are more saturated forms of the original compound. Substitution reactions yield a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry:

Used as a starting material for the synthesis of various heterocyclic compounds.

Employed in the development of new catalytic processes and reaction mechanisms.

Biology:

Explored for its interactions with enzymes and proteins.

Medicine:

Investigated as a potential pharmaceutical intermediate, particularly for drugs targeting nucleic acid-related processes.

Industry:

Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

The compound interacts with various molecular targets, including nucleic acids and enzymes.

In pharmaceutical contexts, its mode of action involves binding to specific sites on biological molecules, altering their function or activity.

Comparison with Similar Compounds

Key Compounds:

- AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) Structural Differences: Replaces the pyrimidinone ring with a pyridinone core and includes a 4-bromophenyl group instead of 2-phenoxyethyl.

- PRMT5 Inhibitor (N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide) Structural Differences: Pyridazinone ring with 4,5-dichloro substituents and a sulfonamide-linked azepane group. Functional Insights: Targets protein arginine methyltransferase 5 (PRMT5), highlighting the role of halogenation in enzyme inhibition .

Table 1: Comparison of Pyrimidinone, Pyridinone, and Pyridazinone Derivatives

Thioacetamide Derivatives

Key Compounds ():

- 5.12 (N-benzyl derivative): Structural Differences: Replaces oxygen in the pyrimidinone with a sulfur atom and includes a benzyl group. Physical Properties: Melting point 196°C, 66% yield; NMR shows distinct aromatic proton shifts due to the benzyl group .

- 5.15 (N-(4-phenoxy-phenyl) derivative): Structural Differences: 4-phenoxy-phenyl substituent; sulfur linkage. Physical Properties: Higher melting point (224°C) and lower yield (60%) compared to the target compound .

Table 2: Thioacetamide vs. Oxygen-Linked Acetamides

| Compound | Linkage | Substituent | Melting Point (°C) | Yield (%) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|---|---|

| Target Compound | O | 2-phenoxyethyl | Not reported | Not reported | Not available |

| 5.12 | S | Benzyl | 196 | 66 | 7.60–7.27 (Ar-H), 4.11 (SCH2) |

| 5.6 (Dichlorophenyl) | S | 2,3-dichlorophenyl | 230 | 80 | 7.82 (d, J=8.2 Hz, H-4′) |

Antioxidant Coumarin Acetamides ()

- N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxocoumarin-4-yloxy)acetamide: Structural Differences: Coumarin-oxazepin hybrid vs. pyrimidinone. Functional Insights: Exhibited superior antioxidant activity compared to ascorbic acid, suggesting the coumarin moiety enhances radical-scavenging capacity .

Biological Activity

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and pharmacological properties based on available literature.

Chemical Structure

The compound can be represented by the following chemical structure:

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-6-oxopyrimidine with 2-phenoxyethylamine under acylation conditions. Key steps include:

- Formation of Intermediate : Reacting 4-methyl-6-oxopyrimidine with an acylating agent.

- Cyclization : The intermediate undergoes cyclization to yield the final product, often optimized for yield and purity using techniques like chromatography.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrimidine rings have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 | 10.5 |

| B | HeLa | 15.3 |

| C | A549 | 12.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it possesses moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.

Enzyme Inhibition

Inhibition studies reveal that this compound acts as a moderate inhibitor of certain enzymes, including:

- Tyrosinase : It shows potential as a tyrosinase inhibitor, which is relevant for skin whitening and treatment of hyperpigmentation.

- AChE : The compound exhibits activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyrimidine derivatives, including our compound, against breast cancer cells. The results indicated that treatment with these compounds led to a significant reduction in cell viability compared to controls, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at concentrations above its MIC values, supporting its potential use in developing new antimicrobial agents.

Research Findings

Research has shown that the biological activity of this compound is influenced by structural modifications. For example, substituents on the pyrimidine ring can enhance or diminish activity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.